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Compound of Interest |

Compound Name: 3-Amino-4-chlorobenzamide
CAS No.: 19694-10-1
Cat. No.: B010115
- 7

Compound: 3-Amino-4-chlorobenzamide CAS Registry Number: 19694-10-1 Molecular
Formula: C

H
CIN

O Molecular Weight: 170.59 g/mol [1][2][3][4]

Core Directive & Analytical Strategy

As a critical intermediate in the synthesis of poly-pharmacological agents (including kinase
inhibitors), the purity and structural integrity of 3-Amino-4-chlorobenzamide are paramount.
This guide moves beyond simple data listing to provide a causal analysis of the spectral
features.

The analytical strategy relies on a "Triangulation Protocol":

e Mass Spectrometry (MS): Confirms molecular weight and halogen pattern.[5]

e Infrared Spectroscopy (IR): Validates functional group integrity (Amide vs. Acid vs. Nitrile).[5]
» Nuclear Magnetic Resonance (

H NMR): Maps the substitution pattern and electronic environment of the benzene core.[5]
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Analytical Workflow Diagram

The following diagram outlines the logical flow for validating this compound, distinguishing it
from common synthetic impurities like 3-nitro-4-chlorobenzamide.

Structure Validated

Step 1: MW & Cl Step 2: C=0O/NH2

IR Spectroscopy Step 3: Isomer Check
(Func. Groups) i —

Impurity Flag:
Nitro precursor?

Click to download full resolution via product page

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (MS) Data & Fragmentation
Logic

Mass spectrometry provides the first line of evidence due to the distinct isotopic signature of
chlorine.[5]

Key Diagnostic Features[6][7][8][9]
e Parent lon (
): The molecule will exhibit a characteristic 3:1 intensity ratio for the
and
peaks due to the natural abundance of
Cl (75.77%) and
Cl (24.23%).[5]

o Base Peak: Typically corresponds to the stable benzoyl cation formed after the loss of the
amide group.[5]
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m/z ( miz (

. Relative Fragmentation
lon Identity . .
cl) cl) Intensity Mechanism
Molecular lon Intact radical
170.0 172.0 100% / 33% )
[M]+ cation.
(M — NH —clelavage of
154.0 156.0 High amide group
1+ (Acylium ion
formation).[5]
[M - CONH _ Loss of entire
126.0 128.0 Medium ] ,
amide moiety.
I+ d ty.[5]
Homolytic
[M-CI+ 135.0 - Low cleavage of C-ClI
bond.[5]

Fragmentation Pathway Logic

The stability of the aromatic ring dominates the fragmentation.[5] The primary pathway involves
the loss of the amide nitrogen as NH

or NH

, followed by the expulsion of CO to form the substituted phenyl cation.[5]
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Figure 2: Primary fragmentation pathway observed in EI-MS.

Infrared Spectroscopy (IR)

IR is critical for confirming the reduction of the nitro precursor (if synthesized from 3-nitro-4-
chlorobenzamide) to the amino group.

Diagnostic Bands

The spectrum is dominated by the interplay between the primary amide (-CONH

) and the primary amine (-NH

).[5]

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b010115?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-chlorobenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Frequency (cm

Assignment Mode Structural Insight

)

Overlap of Amine and
3350 — 3450 N-H Stretch Asymmetric Amide NH

stretches.

Distinct doublets often
3150 — 3250 N-H Stretch Symmetric visible in high-res

scans.

Strong, sharp band.[5]
1650 — 1690 C=0 Stretch Amide | Key diagnostic for

amide.

Scissoring vibration of
1600 — 1640 N-H Bend Amide || NH

) Skeletal ring

1580 — 1600 C=C Stretch Aromatic o

vibrations.

Characteristic halogen
~750 C-ClI Stretch Stretch

fingerprint.[5]

Application Note: If a strong band is observed at 1350 cm

and 1530 cm

, the sample is contaminated with the nitro precursor (NO

symmetric/asymmetric stretch).

Nuclear Magnetic Resonance ( H NMR)

This is the definitive method for structural proof.[5] The 1,3,4-trisubstitution pattern creates a
specific splitting pattern (AMX or ABC system) depending on the solvent and field strength.[5]

Solvent: DMSO-d
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(Recommended for solubility and separation of amide protons).[5] Frequency: 400 MHz or
higher recommended.

~hemical Shif . [ \[10]

Proton

Shift (

)

Multiplicity

Coupling (

Hz)

Electronic
Justification

Amide NH

7.8-8.0

Broad Singlet

Hydrogen
bonded,;
deshielded by
C=0 anisotropy.

H2

7.35

Doublet (d)

Most Upfield
Aromatic. Ortho
to electron-

donating -NH

. Meta to Cl.

H6

7.25

dd

Ortho to Amide
(deshielding), but
Para to -NH

(shielding).

H5

7.15

Doublet (d)

Ortho to Cl.
Shielded by meta
-NH

effect.[5]

Amide NH

71-7.3

Broad Singlet

Second amide
proton (often
distinct in
DMSO0).[5]

Amino NH

54-56

Broad Singlet

Exchangeable.[5]
Upfield due to
electron density

on N.
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Interpretation Logic[5][11]

o The "H2" Diagnostic: The proton at position 2 is "sandwiched" between the amide and the
amine.[5] While the amide is electron-withdrawing (deshielding), the amine is a powerful
electron donor (shielding).[5] The amine's ortho-shielding effect typically dominates, shifting
H2 upfield relative to unsubstituted benzamide.[5]

e Coupling Constants:

o Hz: Represents the ortho coupling between H5 and H6.[5]
o Hz: Represents the meta coupling between H2 and H6.[5]

o Note: H2 and H5 are para to each other; para coupling is usually negligible (< 1 Hz) and
not observed.[5]

Experimental Protocols
Protocol A: Sample Preparation for NMR

e Mass: Weigh 5-10 mg of 3-Amino-4-chlorobenzamide.
e Solvent: Dissolve in 0.6 mL of DMSO-d

(99.8% D). Note: CDCI
is not recommended due to poor solubility and broadening of amide peaks.

e Tube: Transfer to a clean, dry 5 mm NMR tube.

e Acquisition: Run 16—32 scans with a 1-second relaxation delay.

Protocol B: Melting Point Determination (Purity Check)

A sharp melting point is a quick indicator of purity and crystallinity.[5]
o Expected Range:159.5 — 168.5 °C [1].[5][6]

» Method: Capillary method, ramp rate 1 °C/min near the melting point.
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¢ Deviation: A depressed melting point (< 158 °C) usually indicates retained solvent or
incomplete reduction of the nitro intermediate.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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